![molecular formula C7H4BrF3MgO B1317657 溴[4-(三氟甲氧基)苯基]镁 CAS No. 169222-42-8](/img/structure/B1317657.png)

溴[4-(三氟甲氧基)苯基]镁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

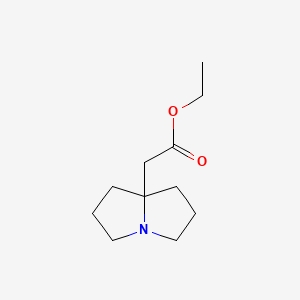

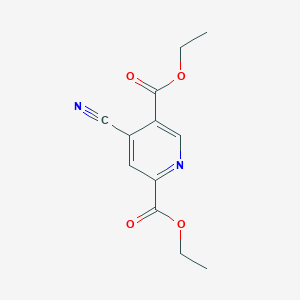

“Magnesium, bromo[4-(trifluoromethoxy)phenyl]-” is a chemical compound that is commercially available as a solution in tetrahydrofuran (THF) . It has the empirical formula C7H4BrF3MgO and a molecular weight of 265.31 .

Molecular Structure Analysis

The molecule is more complex than the simplified formula C7H4BrF3MgO suggests . The compound invariably forms an adduct with two OR2 ligands from the ether or THF solvent, making the Mg tetrahedral and obeying the octet rule .Chemical Reactions Analysis

“Magnesium, bromo[4-(trifluoromethoxy)phenyl]-” is a Grignard reagent, which are known for their wide use in organic synthesis . They are often used in reactions such as the preparation of chromanol derivatives as a novel class of CETP inhibitors for treatment of cardiovascular disease, Pd-catalyzed cross coupling, and the preparation of indazole-pyridine derivatives as protein kinase B/Akt inhibitors .Physical And Chemical Properties Analysis

“Magnesium, bromo[4-(trifluoromethoxy)phenyl]-” is a liquid at room temperature with a density of 0.975 g/mL at 25 °C . It has a concentration of 0.5 M in THF .科学研究应用

格氏试剂

该化合物是一种格氏试剂 . 格氏试剂是一类有机镁化合物,常用于有机化学中形成碳碳键 . 它们用于各种反应,包括亲核加成反应和偶联反应 .

三氟甲氧基化试剂

该化合物已被用作三氟甲氧基化反应的试剂 . 三氟甲氧基化是一种化学反应,其中将三氟甲氧基(CF3O)引入分子中 . 该反应已被用于合成各种含 CF3O 的化合物 .

色满醇衍生物的合成

它已被用于制备色满醇衍生物,这是一类新型的 CETP 抑制剂,用于治疗心血管疾病 . CETP 抑制剂是一类可以提高 HDL 胆固醇水平并降低 LDL 胆固醇水平的药物 .

Pd 催化的交叉偶联

该化合物已被用于 Pd 催化的交叉偶联反应 . 这些反应是一种碳碳键形成反应,广泛用于复杂有机分子的合成 .

吲唑-吡啶衍生物的制备

它已被用于制备吲唑-吡啶衍生物,它们是具有降低血压的蛋白激酶 B/Akt 抑制剂 . 这些抑制剂是一类可以抑制蛋白激酶 B/Akt 活性的药物,蛋白激酶 B/Akt 是细胞存活和增殖的关键调节剂 .

生物医学应用

镁及其合金,包括该化合物,在各种生物医学应用中显示出巨大的潜力 . 例如,由于其良好的生物相容性和机械性能,它们可用于开发可生物吸收的植入物 .

安全和危害

作用机制

Target of Action

It’s known that this compound is often used as a grignard reagent , which are typically used in organic chemistry to add the corresponding R-group (in this case, the 4-(trifluoromethoxy)phenyl group) to a variety of target molecules.

Mode of Action

As a Grignard reagent, Magnesium, bromo[4-(trifluoromethoxy)phenyl]- interacts with its targets by nucleophilic addition. The negatively charged carbon atom in the Grignard reagent attacks an electrophilic carbon in the target molecule (usually a carbonyl carbon), resulting in the addition of the R-group to the target .

Biochemical Pathways

The exact biochemical pathways affected by Magnesium, bromo[4-(trifluoromethoxy)phenyl]- depend on the specific target molecule. It’s known that grignard reagents are often used in the synthesis of alcohols, aldehydes, ketones, and carboxylic acids .

Result of Action

The molecular and cellular effects of Magnesium, bromo[4-(trifluoromethoxy)phenyl]- depend on the specific target molecule and the reaction conditions. In general, the result of its action is the addition of the 4-(trifluoromethoxy)phenyl group to the target molecule .

Action Environment

The action, efficacy, and stability of Magnesium, bromo[4-(trifluoromethoxy)phenyl]- are highly dependent on the reaction conditions. Grignard reagents are sensitive to moisture and air, and they require anhydrous and inert conditions for optimal activity .

生化分析

Biochemical Properties

Magnesium, bromo[4-(trifluoromethoxy)phenyl]- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in the preparation of chromanol derivatives, which are novel class of cholesteryl ester transfer protein (CETP) inhibitors used for the treatment of cardiovascular diseases . Additionally, it is involved in the Pd-catalyzed cross-coupling reactions and the preparation of indazole-pyridine derivatives, which act as protein kinase B/Akt inhibitors with reduced hypotension . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

Magnesium, bromo[4-(trifluoromethoxy)phenyl]- has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s involvement in the preparation of protein kinase B/Akt inhibitors suggests its potential impact on cell proliferation, survival, and metabolism . By modulating these pathways, the compound can alter cellular functions, making it a valuable tool in biochemical research.

Molecular Mechanism

The molecular mechanism of action of magnesium, bromo[4-(trifluoromethoxy)phenyl]- involves its ability to form covalent bonds with biomolecules. In Grignard reactions, the compound acts as a nucleophile, attacking electrophilic centers on target molecules . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the compound’s ability to participate in cross-coupling reactions further underscores its versatility in molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium, bromo[4-(trifluoromethoxy)phenyl]- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its reactivity can decrease over time due to potential degradation . Understanding these temporal effects is essential for optimizing its use in biochemical experiments.

Dosage Effects in Animal Models

The effects of magnesium, bromo[4-(trifluoromethoxy)phenyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

Magnesium, bromo[4-(trifluoromethoxy)phenyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. For example, its role in the preparation of chromanol derivatives and protein kinase B/Akt inhibitors indicates its involvement in metabolic pathways related to cardiovascular health and cellular signaling . These interactions can influence metabolic flux and metabolite levels, further emphasizing the compound’s biochemical significance.

Transport and Distribution

The transport and distribution of magnesium, bromo[4-(trifluoromethoxy)phenyl]- within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form covalent bonds with biomolecules can affect its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall biochemical effects.

Subcellular Localization

Magnesium, bromo[4-(trifluoromethoxy)phenyl]- exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact its interactions with biomolecules and its overall biochemical activity, making it a valuable tool for studying subcellular processes.

属性

IUPAC Name |

magnesium;trifluoromethoxybenzene;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAJXWCOAYCCNM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)OC(F)(F)F.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3MgO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169222-42-8 |

Source

|

| Record name | 169222-42-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)

![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)